Bromochloroiodomethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

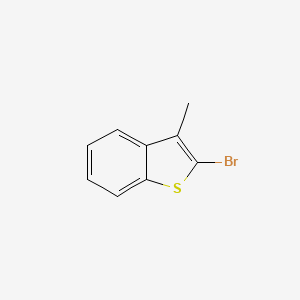

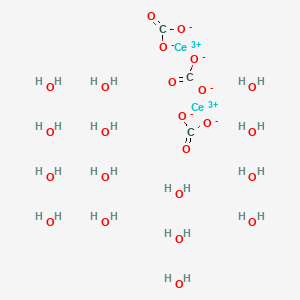

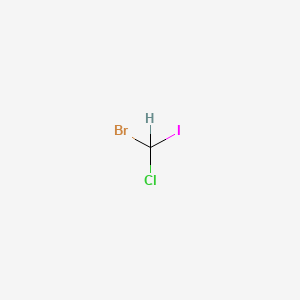

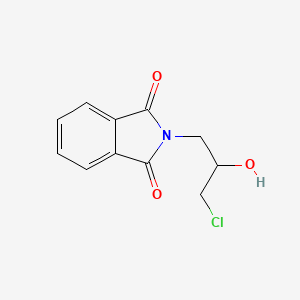

Bromochloroiodomethane (BCIM) is a chemical compound with the molecular formula CHBrClI . It has an average mass of 255.280 Da and a monoisotopic mass of 253.799469 Da . It is often used in scientific research due to its unique properties and reactivity.

Molecular Structure Analysis

BCIM is a chiral molecule, meaning it has a non-superimposable mirror image . The molecule has a carbon atom that is bonded to a bromine, a chlorine, and an iodine atom, making it a chiral center .Scientific Research Applications

Disinfection Byproduct Analysis

Bromochloroiodomethane is a type of trihalomethane (THM), which are often formed as disinfection byproducts when iodide-containing water is disinfected . The study and analysis of these byproducts is crucial for understanding the potential health risks associated with water disinfection processes .

Human Exposure Assessment

Bromochloroiodomethane can be quantified in human blood by solid-phase microextraction coupled with gas chromatography-high-resolution mass spectrometry . This method helps to assess human exposure to iodo-THMs and to study potential associations between exposure and adverse health outcomes .

Organic Synthesis

Bromochloroiodomethane is a versatile material used in scientific research and finds applications in various fields, including organic synthesis. Its unique properties and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Spectroscopic Analysis

Bromochloroiodomethane’s unique molecular structure makes it useful in spectroscopic analysis. The presence of three different halogen atoms (bromine, chlorine, and iodine) on the same carbon atom can provide valuable insights during spectroscopic studies.

Substitution Reactions Study

Due to the presence of weakly bonded halogen atoms, bromochloroiodomethane could potentially undergo substitution reactions with other nucleophiles. This makes it a useful compound for studying substitution reactions in organic chemistry.

Elimination Reactions Study

Under certain conditions, bromochloroiodomethane might undergo elimination reactions, where two substituents are removed, leading to the formation of alkenes. This makes it a valuable compound for studying elimination reactions in organic chemistry.

Safety and Hazards

When handling BCIM, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas, and the chemical should be collected and stored in suitable and closed containers for disposal .

properties

IUPAC Name |

bromo-chloro-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClI/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHPSARYLVYQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021502 |

Source

|

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34970-00-8 |

Source

|

| Record name | Methane, bromochloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)